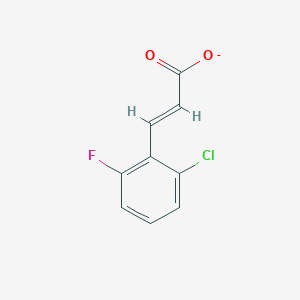![molecular formula C25H22O5 B14757013 Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate CAS No. 1251-78-1](/img/structure/B14757013.png)
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is a complex organic compound known for its unique structural properties This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl group that is further linked to an acetic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the esterification of 4-(10-hydroxy-3-methylanthracen-9-yl)phenol with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the anthracene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the acetic acid ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate exerts its effects is largely dependent on its interaction with biological molecules. The hydroxy and methyl groups on the anthracene ring can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon without the hydroxy and methyl groups.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety but lacks the anthracene structure.
4-Hydroxyphenylacetic acid: Similar in having a hydroxy group on the phenyl ring but does not contain the anthracene moiety.
Uniqueness
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is unique due to its combination of an anthracene moiety with a phenylacetic acid ester. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
1251-78-1 |
|---|---|
Formule moléculaire |
C25H22O5 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O3.C2H4O2/c1-14-7-12-19-21(13-14)23(25)20-6-4-3-5-18(20)22(19)16-8-10-17(11-9-16)26-15(2)24;1-2(3)4/h3-13,25H,1-2H3;1H3,(H,3,4) |
Clé InChI |
YCUCFDQLYAZFPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)OC(=O)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
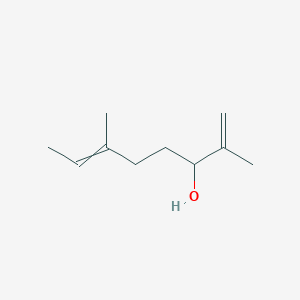
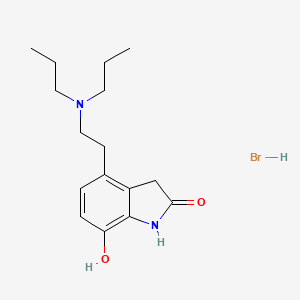
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)

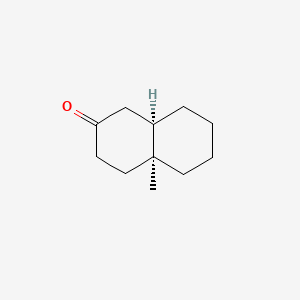
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)

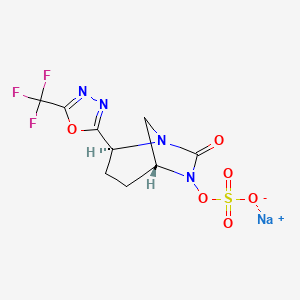
![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)
